N'-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide
Description
“N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” is an organic compound that features both aromatic and amide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-4-2-12(3-5-13)18-15(20)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQGEFGAGEWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” typically involves the following steps:
Starting Materials: 4-methoxyaniline, 4-pyridinecarboxaldehyde, and ethylenediamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
“N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide
- N’-(4-methoxyphenyl)-N-[(pyridin-2-yl)methyl]ethanediamide
Uniqueness
The unique combination of the methoxyphenyl and pyridinyl groups in “N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” may confer distinct biological activities or chemical reactivity compared to its analogs.
Biological Activity
N'-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide is an organic compound characterized by its unique structural features, which include both aromatic and amide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16N2O
- Molecular Weight : 220.28 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 220.28 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 4-pyridinecarboxaldehyde and ethylenediamine under mild conditions, often utilizing palladium on carbon (Pd/C) as a catalyst for reduction steps.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Such interactions can modulate enzyme activity or receptor signaling pathways, which may lead to therapeutic effects.
Research Findings
- Anticancer Activity : Studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, Schiff bases derived from pyridine and aromatic amines have shown significant cytotoxicity, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : Research has demonstrated that related compounds can act as inhibitors for various enzymes, including alkaline phosphatase and others involved in metabolic pathways. This suggests potential applications in drug development targeting metabolic disorders .
- Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for antimicrobial activity, showing effectiveness against a range of bacterial strains. This indicates that this compound may also exhibit antimicrobial properties .
Case Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of Schiff bases on cancer cell lines found that compounds with methoxy and pyridine functionalities exhibited significant cytotoxicity, with IC50 values in the micromolar range. This positions this compound as a candidate for further investigation in anticancer research.
Case Study 2: Antimicrobial Screening
In a screening assay against various bacterial strains, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that this compound could possess similar antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N'-(4-methoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide | Moderate cytotoxicity |
| N'-(4-methoxyphenyl)-N-[2-(pyridin)]ethanediamide | High enzyme inhibition |
| N'-(3-methoxyphenyl)-N-[3-(pyridin)]ethanediamide | Antimicrobial activity |
This table illustrates the varying biological activities among structurally similar compounds, highlighting the potential uniqueness of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
